(1E)-1-[(3,5-dichlorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
The compound (1E)-1-[(3,5-dichlorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various scientific fields. Its structure includes a dichlorophenyl group, a methoxy group, and a pyrroloquinoline core, making it a unique and interesting subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(3,5-dichlorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps, including the formation of the pyrroloquinoline core and the introduction of the dichlorophenyl and methoxy groups. Common reagents used in the synthesis include dichlorobenzene, methoxybenzene, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
The compound (1E)-1-[(3,5-dichlorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imino group can be reduced to form an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the imino group can produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-[(3,5-dichlorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound may find applications in the development of new materials or as a catalyst in chemical processes. Its unique structure and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (1E)-1-[(3,5-dichlorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
- Nitric oxide and related nitroso-compounds
Uniqueness
What sets (1E)-1-[(3,5-dichlorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C21H20Cl2N2O2 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)imino-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C21H20Cl2N2O2/c1-11-10-21(2,3)25-19-16(11)8-15(27-4)9-17(19)18(20(25)26)24-14-6-12(22)5-13(23)7-14/h5-9,11H,10H2,1-4H3 |
InChI Key |
LTEJOJGHZUXRLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=NC4=CC(=CC(=C4)Cl)Cl)C2=O)OC)(C)C |
Origin of Product |
United States |
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